molecular formula C₂₁H₃₉NO₂ B1157616 N-(2S-Hydroxypropyl)-linoleamide

N-(2S-Hydroxypropyl)-linoleamide

Cat. No.: B1157616
M. Wt: 337.54
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-(2S-Hydroxypropyl)-linoleamide is a derivative of linoleic acid (a polyunsaturated omega-6 fatty acid) in which the amide nitrogen is substituted with a 2S-hydroxypropyl group. Linoleamides are widely used in cosmetics for their roles as antistatic agents, viscosity modifiers, and opacifiers . The hydroxypropyl substituent likely enhances solubility and modulates interactions with other formulation components compared to unmodified linoleamide.

Properties

Molecular Formula

C₂₁H₃₉NO₂

Molecular Weight

337.54

Synonyms

(S, 9Z,12Z)-N-(2-Hydroxypropyl)-9,12-octadecadienamide

Origin of Product

United States

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Differences

The table below compares N-(2S-Hydroxypropyl)-linoleamide with key analogs:

Compound Name Substituent(s) on Amide Nitrogen Cosmetic Functions Biological Activity (Reported)
Linoleamide None Antistatic, opacifier Induces sleep via Ca²⁺ signaling
Linoleamide DBA Bis(2-hydroxyethyl) Antistatic, viscosity control Not explicitly studied
This compound 2S-hydroxypropyl Likely antistatic/viscosity control* Unknown; inferred physicochemical similarity
N-Acylethanolamines Ethanolamine Not cosmetic; metabolic roles Satiety regulation, intestinal physiology

*Functions extrapolated from linoleamide derivatives in cosmetic formulations .

Key Observations:
  • Linoleamide DBA (bis-hydroxyethyl substituent) may exhibit higher hydrophilicity than the hydroxypropyl variant, affecting its application in emulsions or lipid-based products.
  • Functional Divergence: While linoleamide and its derivatives are primarily used in cosmetics, structurally similar N-acylethanolamines (e.g., anorectic lipids) play roles in metabolic pathways, highlighting the impact of nitrogen substituents on biological activity .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.